![molecular formula C16H20N4O B14166857 6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 498568-89-1](/img/structure/B14166857.png)
6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is fused with a cyclohexene ring and substituted with various functional groups, including an amino group, a propan-2-yl group, and a carbonitrile group.
Métodos De Preparación
The synthesis of 6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions (MCRs), which are efficient and high-yielding methods for constructing complex molecules. One common synthetic route involves the reaction of cyclohex-2-en-1-one, malononitrile, and hydrazine hydrate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyranopyrazole product .
Análisis De Reacciones Químicas
6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonitrile to amine.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Medicine: Due to its diverse biological activities, the compound is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its anticancer activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other pyranopyrazole derivatives, such as:
6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a thiophene ring instead of a propan-2-yl group, which may result in different biological activities.
6-Amino-4-cyclohex-2-en-1-yl-3-(phenylsulfanylmethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: The presence of a phenylsulfanylmethyl group in this compound can influence its reactivity and biological properties.
Propiedades
Número CAS |
498568-89-1 |
|---|---|
Fórmula molecular |
C16H20N4O |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
6-amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H20N4O/c1-9(2)14-13-12(10-6-4-3-5-7-10)11(8-17)15(18)21-16(13)20-19-14/h4,6,9-10,12H,3,5,7,18H2,1-2H3,(H,19,20) |
Clave InChI |
HZGFNBZQOYQPBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCC=C3 |
Solubilidad |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


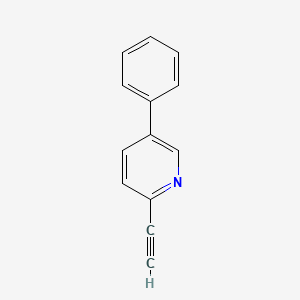
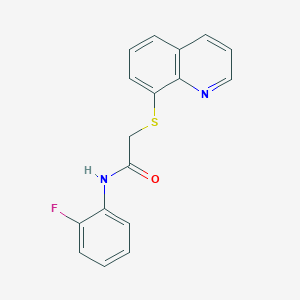
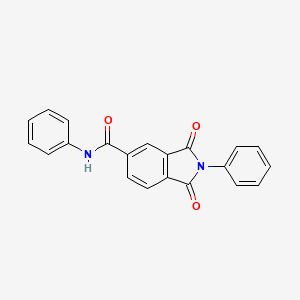
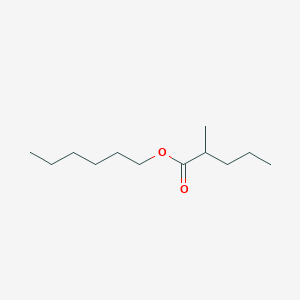
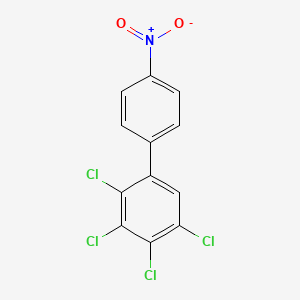
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
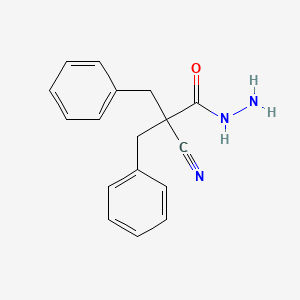
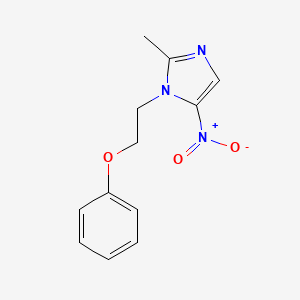
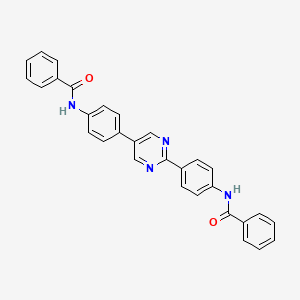
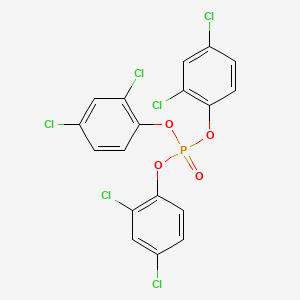
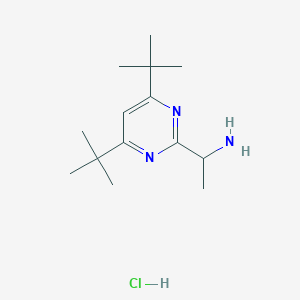
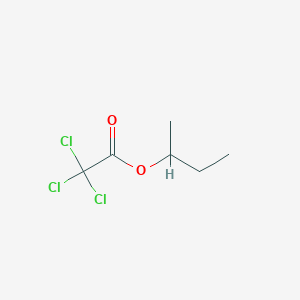
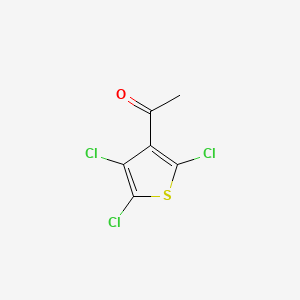
![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
